molecular formula C13H17ClN2O3 B1414282 Ethyl [4-({[(2-chloroethyl)amino]carbonyl}amino)phenyl]acetate CAS No. 2197063-17-3

Ethyl [4-({[(2-chloroethyl)amino]carbonyl}amino)phenyl]acetate

Cat. No. B1414282
CAS RN: 2197063-17-3
M. Wt: 284.74 g/mol
InChI Key: RSQUGMVEKBODKO-UHFFFAOYSA-N
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Description

Ethyl [4-({[(2-chloroethyl)amino]carbonyl}amino)phenyl]acetate is a synthetic compound with the molecular formula C13H17ClN2O3 . It has a molecular weight of 284.74 g/mol .


Chemical Reactions Analysis

The compound, being an ether, might undergo a variety of chemical reactions. For instance, ethers can be prepared industrially by the sulfuric-acid-catalyzed reaction of alcohols . They can also undergo reactions such as acid-catalyzed dehydration .

Scientific Research Applications

  • Crystal Structure Analysis :

    • The crystal structure of a compound related to Ethyl [4-({[(2-chloroethyl)amino]carbonyl}amino)phenyl]acetate was determined, revealing significant intra- and intermolecular hydrogen bonds, contributing to the stability of the crystal structure (DyaveGowda et al., 2002).
  • Antitumor Activity :

    • A study on a similar compound showed distinct inhibition of the proliferation of some cancer cell lines, indicating potential antitumor applications (Liu et al., 2018).
  • Chemical Synthesis and Production :

    • Research has been conducted on the preparation of Ethyl 2-(4-isocyanatophenyl)acetate, a related compound, using specific starting materials and studying the influence of various factors on the reaction process (Jian-biao, 2008).
  • Synthesis and Characterization for Potential Antimicrobial Agents :

    • Synthesis and characterization of substituted phenyl azetidines, including compounds related to Ethyl [4-({[(2-chloroethyl)amino]carbonyl}amino)phenyl]acetate, have been explored for their potential as antimicrobial agents (Doraswamy & Ramana, 2013).
  • Applications in Inhibition Studies :

    • The molecular docking and glucosidase inhibition studies of novel compounds, including ethyl 2-[aryl(thiazol-2-yl)amino]acetates, have revealed their potential applications in enzyme inhibition (Babar et al., 2017).
  • Antimicrobial Synthesis :

    • The synthesis of formazans from Mannich base as antimicrobial agents has been researched, providing insights into the antimicrobial potential of related compounds (Sah et al., 2014).

properties

IUPAC Name

ethyl 2-[4-(2-chloroethylcarbamoylamino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-2-19-12(17)9-10-3-5-11(6-4-10)16-13(18)15-8-7-14/h3-6H,2,7-9H2,1H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQUGMVEKBODKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [4-({[(2-chloroethyl)amino]carbonyl}amino)phenyl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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